

Application Notes and Protocols: Dosing and Administration of AZD1390 in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

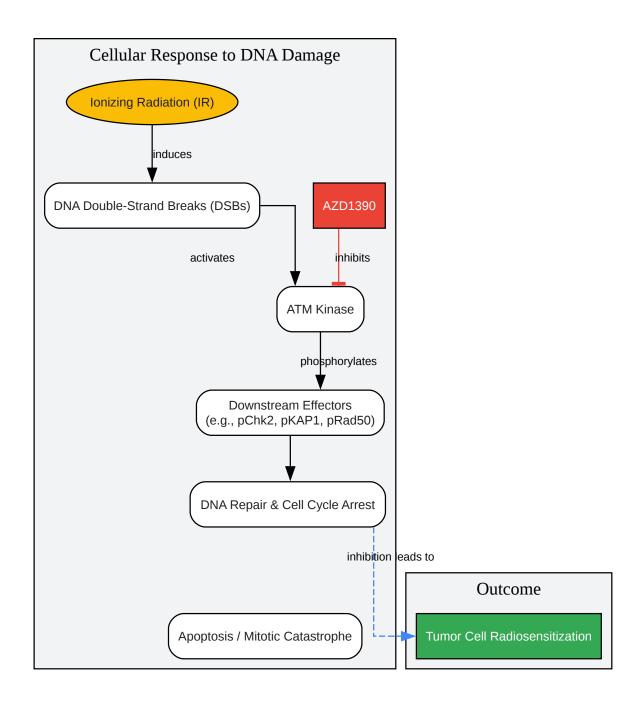
Introduction

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, **AZD1390** sensitizes tumor cells to DNA-damaging agents like ionizing radiation (IR), making it a promising candidate for the treatment of brain tumors such as glioblastoma (GBM).[4][5][6] These application notes provide a comprehensive overview of the dosing and administration of **AZD1390** in various preclinical models, based on published studies.

Mechanism of Action

AZD1390 is an ATP-competitive kinase inhibitor with high selectivity for ATM.[2] In response to DNA double-strand breaks (DSBs) induced by agents like IR, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3][5] **AZD1390** blocks this ATM-dependent signaling, preventing the repair of DSBs and leading to the accumulation of genomic instability, G2 cell cycle phase accumulation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[5][7]





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Caption: Mechanism of action of AZD1390 in radiosensitization.

Quantitative Data Summary

The following tables summarize key quantitative data for **AZD1390** from preclinical studies.



Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell Line/Assay	Reference
IC50 (Cellular)	0.78 nM	-	[4][7]
Selectivity	>10,000-fold over other PIKK family kinases (ATR, DNA- PK, mTOR)	Kinase panel	[5][7]

Table 2: Preclinical Pharmacokinetics (Brain Penetrance)

Species	Kp,uu (Brain/Plasma Unbound Fraction Ratio)	Reference
Mouse	0.04	[2]
Rat	0.17	[2]
Cynomolgus Monkey	0.33	[2][5]

Table 3: In Vivo Dosing in Preclinical Models



Model Type	Species	Dose	Administr ation Route	Dosing Schedule	Key Findings	Referenc e
Pharmacok inetics	Mouse (FVB wild- type)	5 mg/kg	Intravenou s	Single dose	Systemic pharmacok inetics evaluation	[1]
Pharmacok inetics	Mouse (FVB wild- type)	10 mg/kg	Oral gavage	Single dose	Evaluation of oral bioavailabil ity and CNS distribution	[1]
Glioblasto ma (GBM)	Mouse (Orthotopic)	5 mg/kg	Oral	Once daily (QD)	Reduced efficacy compared to higher doses	[8]
Glioblasto ma (GBM)	Mouse (Orthotopic)	20 mg/kg	Oral	Once daily (QD)	Significant tumor regression and increased survival in combinatio n with IR	[8]
GBM Patient- Derived Xenograft (PDX)	Mouse (Athymic Nude)	20 mg/kg	Oral gavage	Single dose	Tumor concentrati ons exceeded in vitro effective radiosensiti zing	[1]



					concentrati ons	
Spinal Cord Injury	Mouse	20 mg/kg	Oral	Once daily (QD)	Significant inhibition of ATM	[9]

Experimental Protocols Protocol 1: In Vivo Oral Administration of AZD1390 in Mouse Models

This protocol describes the preparation and oral administration of **AZD1390** for pharmacokinetic, pharmacodynamic, and efficacy studies in mice.

- 1. Materials:
- AZD1390 powder
- Vehicle solution: 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) with 0.1% w/v Tween 80 in sterile water[1]
- Sterile water
- Mortar and pestle or appropriate homogenization equipment
- Magnetic stirrer and stir bar
- · Weighing scale
- Volume-calibrated oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- 2. Preparation of AZD1390 Suspension (for a 10 mg/kg dose):
- Calculate the required amount of AZD1390 and vehicle based on the number of animals and the desired dosing volume (typically 10 mL/kg body weight).



- Weigh the appropriate amount of **AZD1390** powder.
- Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
- Levigate the AZD1390 powder with a small amount of the vehicle to form a smooth paste.
- Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.[1]
- Maintain continuous stirring of the suspension during the dosing procedure to ensure homogeneity.
- 3. Administration Procedure:
- Weigh each mouse immediately before dosing to determine the precise volume to be administered.
- Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.
- Measure the correct volume of the AZD1390 suspension into a 1 mL syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the esophagus via the side of the mouth, advancing it gently towards the stomach.
- Slowly dispense the contents of the syringe.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress post-administration.

Protocol 2: In Vivo Intravenous Administration of AZD1390 in Mouse Models

This protocol is for studies requiring direct systemic administration of AZD1390.



- 1. Materials:
- AZD1390 powder
- Formulation solution: 30% (1:1 ETOH: Cremophor EL) and 70% saline[1]
- Sterile saline (0.9% NaCl)
- Ethanol (ETOH)
- Cremophor EL
- Sterile, single-use syringes (e.g., insulin syringes)
- Mouse restrainer
- 2. Preparation of AZD1390 Solution (for a 5 mg/kg dose):
- Prepare the 30% ETOH:Cremophor EL (1:1) solution.
- Dissolve the calculated amount of **AZD1390** powder in the ETOH:Cremophor EL mixture.
- Add 70% sterile saline to the mixture to achieve the final desired concentration.[1]
- Ensure the solution is clear and free of particulates before administration.
- 3. Administration Procedure:
- Place the mouse in a suitable restrainer to allow access to the tail.
- Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
- Swab the tail with an alcohol wipe.
- Draw the calculated volume of the AZD1390 solution into a sterile syringe.
- Carefully insert the needle into one of the lateral tail veins.

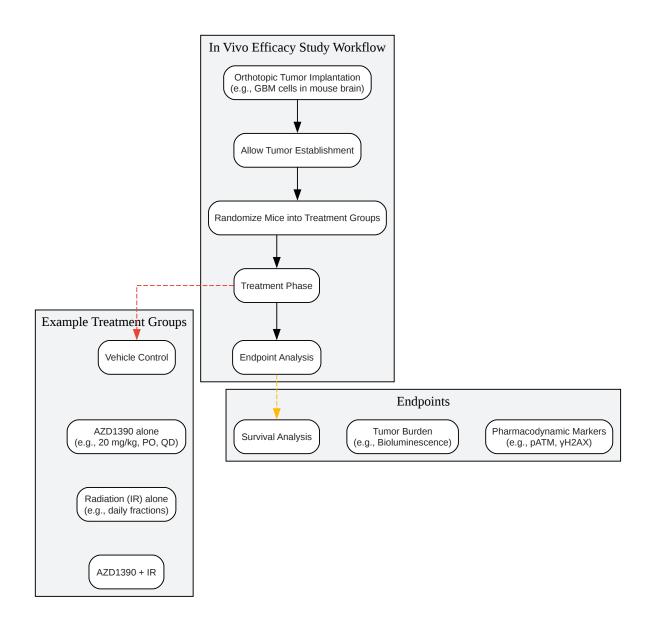


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- Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no visible subcutaneous bleb formation.
- Withdraw the needle and apply gentle pressure to the injection site.
- Return the mouse to its cage and monitor for any adverse reactions.





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Caption: A typical workflow for a preclinical in vivo efficacy study.



Safety and Tolerability

In preclinical studies of up to one-month in duration in rats and dogs, the primary target organs for toxicity were identified as the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[2] However, in mouse models combining **AZD1390** with radiation, no abnormal behavioral signs or significant body weight changes were observed during prolonged studies.[5] When combined with focused radiation, **AZD1390** appears to spare healthy brain tissue.[10]

Conclusion

AZD1390 is a highly effective ATM inhibitor that consistently demonstrates radiosensitizing properties in a variety of preclinical cancer models, particularly those involving the central nervous system. The oral bioavailability and ability to penetrate the blood-brain barrier are key features facilitating its preclinical and clinical development. The provided protocols and data serve as a guide for researchers designing and executing studies with this compound. Adherence to appropriate animal care and use guidelines is mandatory for all in vivo experiments.

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